molecular formula C18H21ClO2 B3036833 2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid CAS No. 400081-88-1

2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid

Cat. No.: B3036833
CAS No.: 400081-88-1
M. Wt: 304.8 g/mol
InChI Key: LZKWXNMCVNQXEH-UHFFFAOYSA-N
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Description

. This compound is characterized by its adamantyl group, which is a bulky, rigid structure that contributes to its unique properties.

Preparation Methods

The synthesis of 2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with adamantane in the presence of a strong base to form the intermediate 2-(4-chlorophenyl)-2-adamantyl chloride. This intermediate is then reacted with sodium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed to yield this compound .

Chemical Reactions Analysis

2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of steric effects and reaction mechanisms due to its bulky adamantyl group.

    Biology: The compound is studied for its anti-inflammatory and analgesic properties, making it a candidate for developing new pain relief medications.

    Medicine: As an NSAID, it is used to treat conditions such as arthritis, muscle pain, and other inflammatory disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid can be compared with other NSAIDs such as ibuprofen and naproxen. While all these compounds share the common property of inhibiting COX enzymes, this compound is unique due to its adamantyl group, which provides greater steric hindrance and potentially different pharmacokinetic properties.

Similar compounds include:

    Ibuprofen: Another NSAID with a different chemical structure but similar anti-inflammatory properties.

    Naproxen: An NSAID with a longer half-life compared to ibuprofen, used for chronic pain management.

    Diclofenac: An NSAID with potent anti-inflammatory effects, often used for severe pain.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO2/c19-16-3-1-13(2-4-16)18(10-17(20)21)14-6-11-5-12(8-14)9-15(18)7-11/h1-4,11-12,14-15H,5-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWXNMCVNQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192569
Record name 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400081-88-1
Record name 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400081-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid
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2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid

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